8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine
Description
8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine is a heterocyclic compound that features a unique combination of a tetrazole ring and a hexahydropyrrolo[2,1-c][1,4]oxazine structure
Properties
IUPAC Name |
8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-9-3-2-4-14(9)5-7(15-6-9)8-10-12-13-11-8/h7H,2-6H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUHKDWFGALGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC(OC2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine typically involves a multi-step process. One common method includes the Diels-Alder reaction of ethyl 3-(1-phenyl-1H-tetrazol-5-yl)-1,2-diaza-1,3-butadiene-1-carboxylate with 2-acetyl-6-methyl-2,3-dihydro-4H-pyran (methyl vinyl ketone dimer) to afford the corresponding 3-(tetrazol-5-yl)-hexahydro-7H-pyrano[2,3-c]pyridazine . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Uniqueness
8a-methyl-3-(2H-tetrazol-5-yl)-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine is unique due to its combination of a tetrazole ring and a hexahydropyrrolo[2,1-c][1,4]oxazine structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
